Synthesis and Characterization of Borane-di(tert-butyl)phosphine Complex: A Technical Guide
Synthesis and Characterization of Borane-di(tert-butyl)phosphine Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the borane-di(tert-butyl)phosphine complex. This air-stable, solid phosphine-borane adduct is a versatile reagent in organic synthesis, finding applications as a potent reducing agent and as a precursor to phosphine (B1218219) ligands in catalysis.[1] This document details the synthetic protocol, physical and spectroscopic properties, and key applications of this valuable compound.
Introduction
Borane-phosphine complexes are a class of compounds characterized by a dative bond between the phosphorus atom of a phosphine and the boron atom of a borane (B79455). This interaction serves to protect the often air-sensitive phosphine, allowing for easier handling and storage. The borane adduct can be readily removed when the free phosphine is required for a reaction. The borane-di(tert-butyl)phosphine complex, with its bulky tert-butyl groups, offers unique steric and electronic properties that are advantageous in various chemical transformations. Its applications span from organic synthesis and coordination chemistry to pharmaceutical development and polymer chemistry.[1]
Synthesis of Borane-di(tert-butyl)phosphine Complex
The synthesis of borane-di(tert-butyl)phosphine complex is typically achieved through the direct reaction of a borane source with di(tert-butyl)phosphine. A common and effective method involves the use of borane dimethyl sulfide (B99878) complex (BMS) as the borane source in an inert solvent like tetrahydrofuran (B95107) (THF).
Experimental Protocol
Materials:
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Di(tert-butyl)phosphine
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Borane dimethyl sulfide complex (BMS, solution in THF)
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Anhydrous tetrahydrofuran (THF)
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Nitrogen or Argon gas
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Standard Schlenk line or glovebox equipment
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Round-bottom flask, magnetic stirrer, and syringes
Procedure:
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Under an inert atmosphere (Nitrogen or Argon), a flame-dried round-bottom flask is charged with di(tert-butyl)phosphine.
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Anhydrous THF is added to dissolve the phosphine, and the solution is cooled to 0 °C using an ice bath.
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A solution of borane dimethyl sulfide complex in THF (typically 1.0 M) is added dropwise to the stirred phosphine solution. A slight molar excess of the borane source is generally used.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.
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The solvent is removed under reduced pressure (in vacuo) to yield the crude borane-di(tert-butyl)phosphine complex as a solid.
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The product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford a white crystalline solid.
Physical and Chemical Properties
The borane-di(tert-butyl)phosphine complex is a white to pale yellow crystalline solid that is stable in air. It is soluble in many common organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₈H₂₂BP | [2][3] |
| Molecular Weight | 160.05 g/mol | [2][3] |
| Melting Point | 59-64 °C | [2][3] |
| Appearance | White to pale yellow solid | [4] |
| CAS Number | 128363-76-8 | [2][3] |
Spectroscopic Characterization
The structure and purity of the borane-di(tert-butyl)phosphine complex are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the characterization of this complex.
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Notes |
| ³¹P{¹H} | CDCl₃ | ~49.4 | broad multiplet | - | The broadness is attributed to coupling with the boron nucleus.[5] |
| ¹¹B{¹H} | CDCl₃ | -40.4 to -40.7 | doublet | ¹JPB ≈ 48 Hz | The doublet arises from coupling to the phosphorus atom.[6] |
| ¹H | CDCl₃ | ~1.2 | - | - | Expected region for the tert-butyl protons.[6] |
| ~0.5 - 2.0 (broad) | - | - | Expected region for the B-H protons. |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the characteristic B-H stretching frequencies of the borane adduct.
| Wavenumber (cm⁻¹) | Assignment |
| ~2400 - 2250 | B-H stretching vibrations |
| ~2960 - 2870 | C-H stretching vibrations of the tert-butyl groups |
Note: A specific IR spectrum for borane-di(tert-butyl)phosphine complex is not available. The provided data is based on the known characteristic absorption regions for similar borane-phosphine adducts.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the complex. The fragmentation pattern would likely show the loss of the borane group (BH₃).
| m/z | Assignment |
| 160.05 | [M]⁺ (Molecular ion) |
| 146.12 | [M - BH₃]⁺ |
Applications in Synthesis
The borane-di(tert-butyl)phosphine complex is a valuable reagent with several applications in organic and organometallic chemistry.
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Reducing Agent: It serves as a powerful and selective reducing agent in various organic transformations.[1]
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Ligand Synthesis: It is a convenient and air-stable precursor for the sterically demanding di(tert-butyl)phosphine ligand, which is widely used in catalysis.
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Catalysis: The complex itself can be instrumental in studying catalytic mechanisms.[1]
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Pharmaceutical Development: It is used in the synthesis of pharmaceutical intermediates.[1]
Visualizations
Synthesis Workflow
Caption: Synthesis of the borane-di(tert-butyl)phosphine complex.
Logical Relationship of Components
Caption: Lewis acid-base adduct formation.
Safety Information
Standard laboratory safety precautions should be followed when handling the borane-di(tert-butyl)phosphine complex and its reagents. While the complex itself is relatively stable, di(tert-butyl)phosphine is pyrophoric and must be handled under an inert atmosphere. Borane dimethyl sulfide complex is flammable and has a strong odor. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
